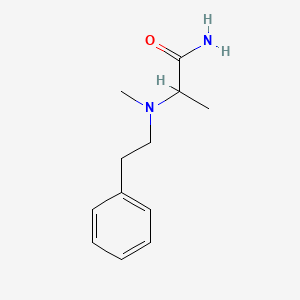![molecular formula C11H14N4OS B14910563 N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is a compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . The reaction conditions often include heating in solvents like xylene or toluene and the use of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit protein kinases, which play a crucial role in cell proliferation and differentiation . By inhibiting these kinases, the compound can induce apoptosis and autophagy in cancer cells . The molecular targets include various isomers of PI3K and other kinases involved in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit diverse biological activities and are structurally related to thienopyrimidines.
Uniqueness
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide is unique due to its specific substitution pattern and its ability to inhibit a broad range of kinases. This makes it a valuable compound for the development of new therapeutic agents, particularly in the field of oncology .
Propriétés
Formule moléculaire |
C11H14N4OS |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide |
InChI |
InChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15) |
Clé InChI |
PPIBYPNEDNYTPY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C)NC1=C2C=CSC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


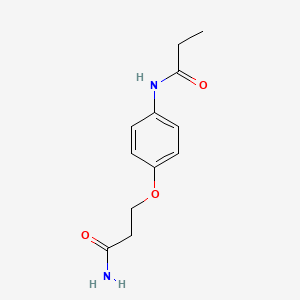
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
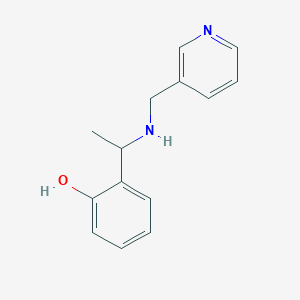
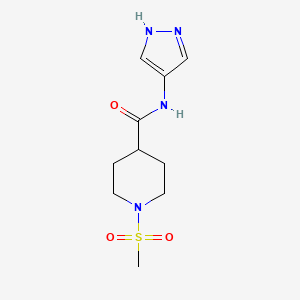
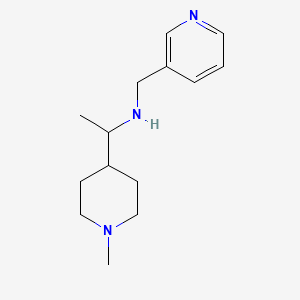
![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
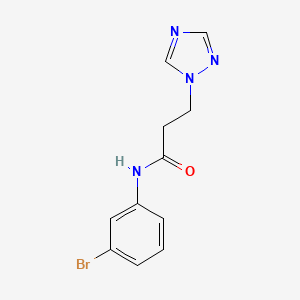
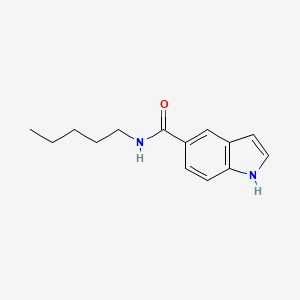
![2-Amino-4,4-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B14910507.png)
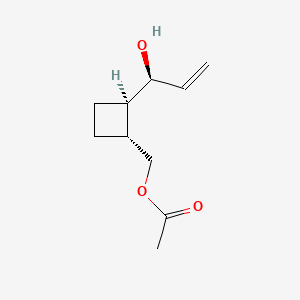
![3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid](/img/structure/B14910519.png)
![2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)

